Dimethyl 4,4'-Azanediyldibenzoate

説明

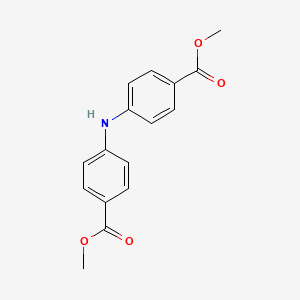

Dimethyl 4,4'-Azanediyldibenzoate (CAS No. 17104-81-3) is an organic compound with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol . Structurally, it consists of two benzoate groups linked via a central azanediyldi (NH) group, with methyl ester functionalities at the para positions. This compound is also known as Benzoic acid, 4,4'-iminobis-, dimethyl ester and is used in pharmaceutical and materials research due to its role as a synthetic intermediate . Its purity is typically ≥98%, and it is often utilized in crystallographic studies and as a precursor for more complex molecules .

特性

分子式 |

C16H15NO4 |

|---|---|

分子量 |

285.29 g/mol |

IUPAC名 |

methyl 4-(4-methoxycarbonylanilino)benzoate |

InChI |

InChI=1S/C16H15NO4/c1-20-15(18)11-3-7-13(8-4-11)17-14-9-5-12(6-10-14)16(19)21-2/h3-10,17H,1-2H3 |

InChIキー |

HJHRQHYHHLVOST-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Diethyl-4,4′-Azanediyldibenzoate

Diethyl-4,4′-Azanediyldibenzoate (compound 18a in ) shares the same azanediyldi core but replaces the methyl ester groups with ethyl esters. Key differences include:

- Molecular Weight : The ethyl variant has a higher molecular weight due to the larger ester groups.

- Synthetic Yield : The diethyl derivative was synthesized in 38% yield via Pd-catalyzed coupling, whereas Dimethyl 4,4'-Azanediyldibenzoate is typically prepared using modified palladium-based protocols (e.g., Pd₂(dba)₃ with binaphthyl ligands) .

- NMR Data : The diethyl compound’s ¹H NMR (DMSO-d₆) shows distinct aromatic proton signals at δ 7.60–7.58 ppm (doublet, J = 10 Hz) and δ 7.28–7.26 ppm (doublet, J = 10 Hz), reflecting its electronic environment differences compared to the methyl analog .

Dimethyl Azobenzene-4,4′-dicarboxylate

Key distinctions:

- Melting Point : The azobenzene derivative has a high melting point (240°C ) compared to this compound, which is reported as a crystalline powder but lacks explicit melting data .

- Applications : The azobenzene variant is used in photoresponsive materials, whereas the azanediyldi compound is more common in pharmaceutical intermediates .

Benzil Derivatives (e.g., 4,4'-Difluorobenzil)

Benzil derivatives like 4,4'-difluorobenzil (DFB) and 4,4'-dichlorobenzil (DCB) share a diketone (C=O) core instead of an ester-amine structure. Comparisons include:

- Reactivity: Benzil derivatives undergo photochemical reactions, whereas this compound is stable under acidic/basic conditions, similar to N-Dde-protected lipoamino acids .

- Pharmaceutical Utility : Benzil derivatives are studied for antimicrobial activity, while the azanediyldi compound is explored in peptide synthesis and as a ligand in coordination chemistry .

Stability

- The azanediyldi core confers stability under acidic conditions, akin to N-Dde-protected compounds, which resist cleavage by trifluoroacetic acid (TFA) but are labile to hydrazine .

- In contrast, azobenzene derivatives degrade under UV light due to cis-trans isomerization .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₆H₁₅NO₄ | 285.29 | Not reported | Peptide synthesis, catalysis |

| Diethyl-4,4′-Azanediyldibenzoate | C₁₈H₁₉NO₄ | ~313.35 | Not reported | Catalytic intermediates |

| Dimethyl Azobenzene-4,4′-dicarboxylate | C₁₆H₁₄N₂O₄ | 298.30 | 240 | Photoresponsive materials |

| 4,4'-Difluorobenzil (DFB) | C₁₄H₈F₂O₂ | 246.21 | 180–182 | Antimicrobial agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。